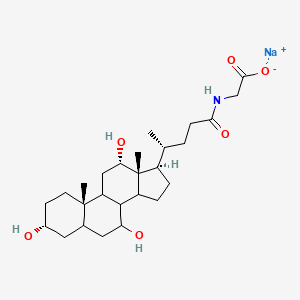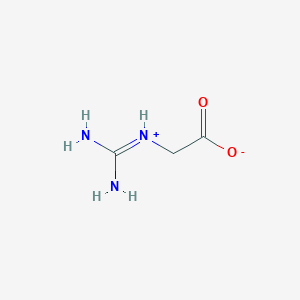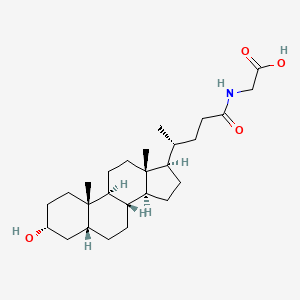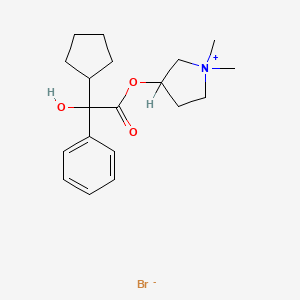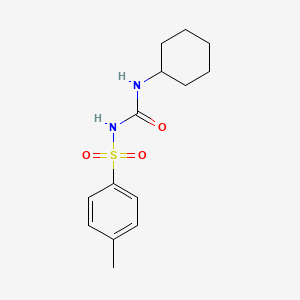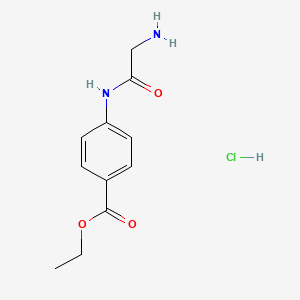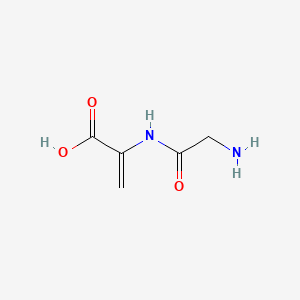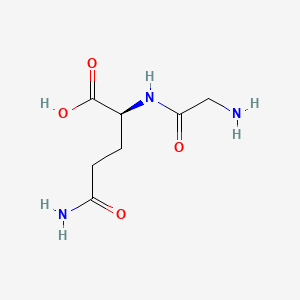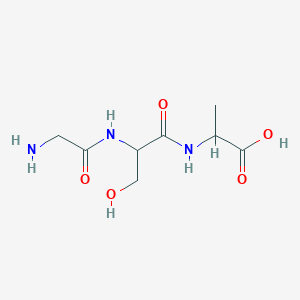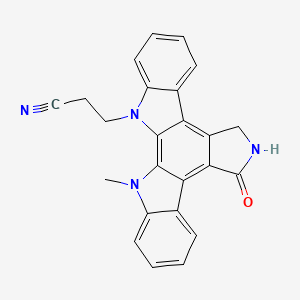
Go 6976
Übersicht
Beschreibung
GO-6976: Go-6976 or PD406976 , belongs to the class of indolocarbazole compounds. Its chemical structure consists of a fused ring system, making it an interesting target for research. Specifically, GO-6976 is an organic protein kinase inhibitor .
Wissenschaftliche Forschungsanwendungen
GO-6976 hat vielfältige Anwendungen in verschiedenen wissenschaftlichen Disziplinen:
Chemie: Studium von Kinase-Hemmungsmechanismen.
Biologie: Untersuchung zellulärer Signalwege.
Medizin: Potenzielle therapeutische Implikationen, einschließlich der Krebsbehandlung.
Industrie: Begrenzte industrielle Anwendungen aufgrund seines forschungsorientierten Charakters.
5. Wirkmechanismus
Der Wirkmechanismus von GO-6976 beinhaltet die Hemmung von PKCα und PKCβ1, was sich auf die Zellsignalisierung, Proliferation und die Bildung von Zellverbindungen auswirkt . Weitere Studien sind erforderlich, um seine molekularen Zielstrukturen und nachgeschalteten Signalwege vollständig zu klären.
Wirkmechanismus
Target of Action
Go 6976 primarily targets Protein Kinase C (PKC) . It has some specificity for PKC alpha and beta . It is also a potent inhibitor of PKD and the tyrosine kinases Jak2 and FLT3 . These targets play crucial roles in various cellular processes, including cell cycle regulation and signal transduction.
Mode of Action
This compound is an ATP-competitive PKC inhibitor . It selectively inhibits Ca2±dependent PKC isoforms over Ca2±independent ones . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the checkpoint kinases Chk1 and/or Chk2, which regulate cell cycle arrest . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 . These actions can lead to changes in cell cycle progression and signal transduction.
Pharmacokinetics
It is known to be soluble in dmso at 25 mg/ml , but very poorly soluble in ethanol and water . This solubility profile may impact its bioavailability and distribution in the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, its effectiveness at abrogating S and G2 arrest in human serum suggests that it may interact with other components in the biological environment .
Biochemische Analyse
Biochemical Properties
Go 6976 is a potent inhibitor of protein kinase C (PKC), specifically the Ca2±dependent PKCα and PKCβ . It selectively inhibits these isoforms over Ca2±independent ones . The inhibition of these enzymes by this compound plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate hyperglycemia-induced insulin resistance . It also inhibits TLR-mediated cytokine production in human and mouse macrophages . Furthermore, this compound is thought to induce the formation of cell junctions, thereby inhibiting the invasion of urinary bladder carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes at the molecular level. It acts as an ATP-competitive inhibitor, specifically inhibiting the Ca2±dependent PKCα and PKCβ isozymes . It also targets components of the mTORC1 signaling pathway . These interactions result in changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its inhibitory effects on PKC. PKC plays a crucial role in various cellular processes, including cell growth and differentiation, gene expression, and secretion . Therefore, this compound’s interaction with PKC can influence metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthesewege:: GO-6976 kann durch verschiedene Routen synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation geeigneter Ausgangsmaterialien, um den Indolocarbazol-Kern zu bilden. Detaillierte Syntheseverfahren sind in der Literatur verfügbar.
Reaktionsbedingungen:: Die spezifischen Reaktionsbedingungen für die GO-6976-Synthese können variieren, beinhalten aber typischerweise eine Kombination aus organisch-chemischen Techniken wie Cyclisierung, Amidierung und Nitrilbildung.
Industrielle Produktion:: Während GO-6976 hauptsächlich in der Forschung verwendet wird, sind seine industriellen Produktionsmethoden nicht umfassend dokumentiert. Es wird hauptsächlich durch Laborsynthese gewonnen.
Analyse Chemischer Reaktionen
Reaktivität:: GO-6976 zeigt Selektivität für Protein-Kinase-C (PKC)-Isoformen, insbesondere PKCα und PKCβ1. Es hemmt ihre Aktivität, indem es mit der ATP-Bindung konkurriert.
Häufige Reagenzien und Bedingungen::PKC-Hemmung: GO-6976 hemmt selektiv Ca^2±abhängige PKCα (IC50 2,3 nM) und PKCβ1 (IC50 6,2 nM) Isoformen.
Flt3-Hemmung: GO-6976 wirkt auch als potenter Inhibitor von Flt3 (IC50 0,7 nM).
Hauptprodukte:: Die Hauptprodukte, die aus GO-6976-Reaktionen resultieren, stehen im Zusammenhang mit seinen Auswirkungen auf die PKC- und Flt3-Signalwege.
Vergleich Mit ähnlichen Verbindungen
GO-6976 zeichnet sich durch seine Spezifität für PKC-Isoformen aus. Zu ähnlichen Verbindungen gehören andere Proteinkinase-Inhibitoren, aber die einzigartige Selektivität von GO-6976 hebt es von diesen ab.
Eigenschaften
IUPAC Name |
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVYILCFSYNJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159731 | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136194-77-9 | |
| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Go 6976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Go-6976 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


